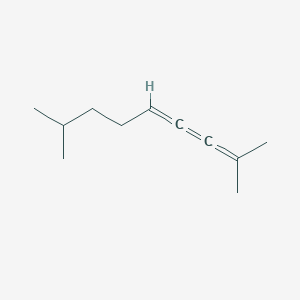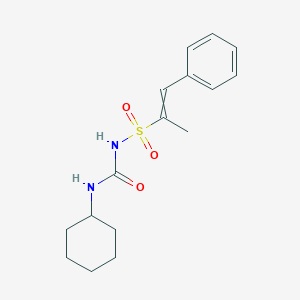
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a butyl group attached to the sulfur atom of a carbothioate moiety, and a 2,2,4-trimethyl substitution pattern on the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a suitable thiocarbonyl compound. One common method is the reaction of 2,2,4-trimethylazetidine with carbon disulfide in the presence of a base, followed by alkylation with butyl bromide. The reaction conditions usually involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-Butyl 2,2,4-trimethylazetidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Chemistry: In chemistry, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for the design of novel materials and active ingredients.
Mechanism of Action
The mechanism of action of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor Modulation: It may interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Methyl 2,2,4-trimethylazetidine-1-carbothioate
Comparison: Compared to its similar compounds, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The butyl group provides additional steric hindrance and hydrophobic interactions, making it unique in its class.
Properties
CAS No. |
54395-85-6 |
|---|---|
Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
S-butyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C11H21NOS/c1-5-6-7-14-10(13)12-9(2)8-11(12,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
JMNBFEWNPDWMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)N1C(CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


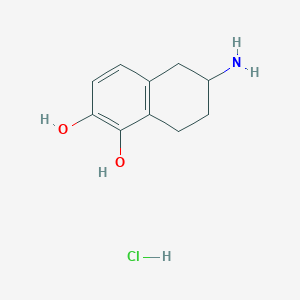
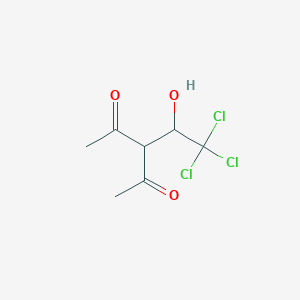

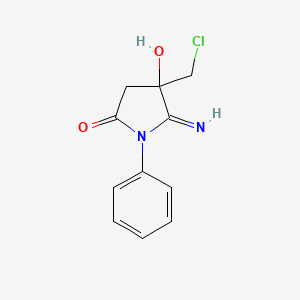
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
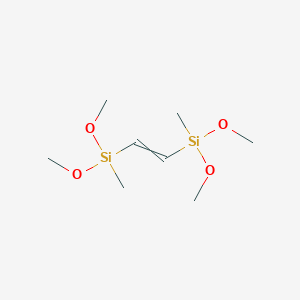
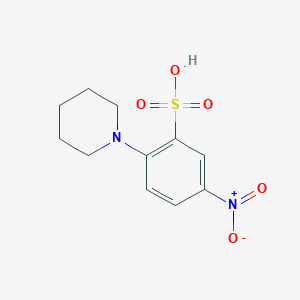
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
